molecular formula C9H12N2O2 B3327656 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid CAS No. 361394-61-8

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid

Cat. No.: B3327656
CAS No.: 361394-61-8
M. Wt: 180.2 g/mol
InChI Key: YPXXRYJQLCITKN-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid typically involves the condensation of an appropriate benzimidazole precursor with acetic acid derivatives. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with bromoacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce tetrahydrobenzimidazole derivatives.

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Aminobenzimidazole: A derivative with an amino group at the 2-position.

    Benzimidazole-2-carboxylic acid: A carboxylic acid derivative of benzimidazole.

Uniqueness

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid is unique due to its specific structural features, including the tetrahydrobenzo ring and the acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h5-6H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXXRYJQLCITKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CC(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232827
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361394-61-8
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361394-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
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2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
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2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
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2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
Reactant of Route 5
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2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid
Reactant of Route 6
2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid

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